ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a benzodioxole ring, a cyclohexylamino group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the cyclohexylamino group and the formation of the tetrahydropyrimidine core. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzodioxole ring or the cyclohexylamino group.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(CYCLOHEXYLAMINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The benzodioxole ring and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared to other similar compounds, such as:
Eutylone: A synthetic cathinone with structural similarities, known for its psychoactive effects.
N-Cyclohexyl butylone: Another substituted cathinone with stimulant properties.
Ethyl piperonyl ketone: A compound with a benzodioxole ring, used in various chemical syntheses.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-6-[(cyclohexylamino)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-2-27-20(25)18-15(11-22-14-6-4-3-5-7-14)23-21(26)24-19(18)13-8-9-16-17(10-13)29-12-28-16/h8-10,14,19,22H,2-7,11-12H2,1H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFIWKZXGOOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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